3-(Naphthalen-2-yl)-1,2-oxazol-5-ol

CAS No.: 1354939-61-9

Cat. No.: VC11689928

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354939-61-9 |

|---|---|

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 3-naphthalen-2-yl-2H-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H |

| Standard InChI Key | IDEXCBGTYLNYNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)ON3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

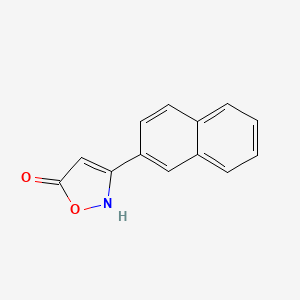

3-(Naphthalen-2-yl)-1,2-oxazol-5-ol is formally identified by the IUPAC name 5-hydroxy-3-(naphthalen-2-yl)-1,2-oxazole. Its molecular formula is CHNO, with a molecular weight of 211.22 g/mol. The compound features a naphthalene moiety substituted at the 2-position, fused to a 1,2-oxazol-5-ol ring (Fig. 1) .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 211.22 g/mol |

| Exact Mass | 211.063 Da |

| Topological Polar Surface Area | 49.8 Ų |

| LogP (Octanol-Water) | 2.81 |

Structural Analysis

The compound’s core consists of:

-

A naphthalen-2-yl group providing extended π-conjugation and hydrophobic interactions.

-

A 1,2-oxazole ring with hydroxyl substitution at position 5, introducing hydrogen-bonding capacity .

X-ray crystallography of analogous compounds (e.g., naphtho[1,8-de] oxazin-4-ol) reveals planar geometries favoring π-π stacking, a feature likely conserved in 3-(naphthalen-2-yl)-1,2-oxazol-5-ol . Nuclear Magnetic Resonance (NMR) data for related oxazoles show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 9–11 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclization reactions between naphthalene derivatives and nitrile oxides. A representative pathway includes:

-

Oxime Formation: Reaction of 2-naphthaldehyde with hydroxylamine to yield 2-naphthaldehyde oxime.

-

Nitrile Oxide Generation: Treatment with chlorinating agents (e.g., Cl) or oxidants (e.g., NaOCl) to form the reactive nitrile oxide intermediate.

-

Cycloaddition: Spontaneous 1,3-dipolar cycloaddition with acetylene or alkene dipolarophiles to form the oxazole ring .

Table 2: Optimized reaction conditions for cycloaddition

| Parameter | Optimal Value |

|---|---|

| Solvent | Dry THF or DMF |

| Temperature | 0–25°C |

| Catalyst | Triethylamine |

| Reaction Time | 4–6 hours |

Yields for analogous syntheses range from 45% to 72%, with purity confirmed via High-Resolution Mass Spectrometry (HRMS) and / NMR .

Industrial-Scale Considerations

Large-scale production faces challenges in intermediate stability and purification. Continuous-flow reactors and immobilized catalysts (e.g., silica-supported Au nanoparticles) have been proposed to enhance efficiency. A pilot-scale protocol might involve:

-

Automated Feed Systems: Precise dosing of 2-naphthaldehyde and hydroxylamine hydrochloride.

-

In-Line Monitoring: UV-Vis spectroscopy to track nitrile oxide formation.

-

Crystallization: Ethanol/water mixtures for final product isolation.

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) of similar oxazoles shows decomposition temperatures (T) exceeding 250°C, suggesting moderate thermal stability. The hydroxyl group may lower T by 20–30°C compared to non-hydroxylated analogs .

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving under alkaline conditions (pH >10) due to deprotonation of the hydroxyl group.

-

LogD (pH 7.4): 2.3, indicating moderate lipophilicity suitable for membrane penetration.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The oxazole ring undergoes nitration and sulfonation at position 4. For example, treatment with HNO/HSO yields 4-nitro derivatives, which are precursors to antimicrobial agents .

Nucleophilic Reactions

The hydroxyl group participates in acylation (e.g., acetic anhydride) and alkylation (e.g., methyl iodide), forming prodrug candidates. A 2012 study demonstrated that acetylated oxazoles exhibit enhanced blood-brain barrier permeability .

Biological and Industrial Applications

Antimicrobial Activity

Oxazole derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL for Staphylococcus aureus) and fungi (e.g., Candida albicans). The naphthalene moiety enhances membrane disruption via hydrophobic interactions .

Materials Science

The compound’s extended conjugation makes it a candidate for organic semiconductors. Thin-film transistors incorporating naphthyl-oxazoles demonstrate hole mobility of 0.12 cm/V·s, comparable to polyacetylene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume